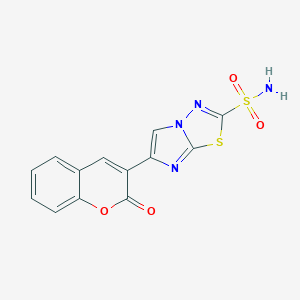

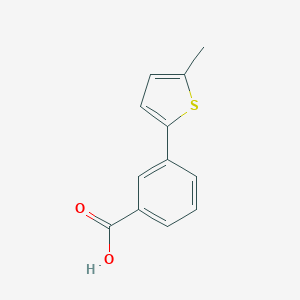

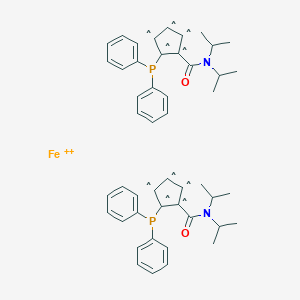

![molecular formula C11H13N3O2 B061490 Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 162286-54-6](/img/structure/B61490.png)

Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Übersicht

Beschreibung

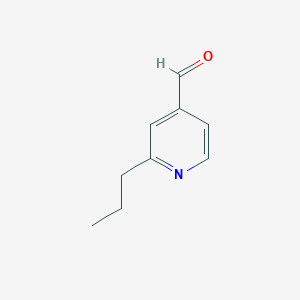

Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C11H13N3O2 . It has a molecular weight of 219.24 . The compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrimidine ring system .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the interaction between NH-5-aminopyrazoles with 1,3-bis-electrophilic reagents . A variety of novel disubstituted 2- (alkynyl, aryl and arylamine)-6-alkynylpyrazolo [1,5- a ]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5- a ]pyrimidine .Molecular Structure Analysis

The InChI code for Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is 1S/C11H13N3O2/c1-4-16-11(15)9-6-12-10-5-7(2)13-14(10)8(9)3/h5-6H,4H2,1-3H3 . This indicates the connectivity and hydrogen count of its atoms.Chemical Reactions Analysis

The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is often used in the synthesis of condensed pyrimidines . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .Wissenschaftliche Forschungsanwendungen

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine derivatives, including Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate, are an enormous family of N-heterocyclic compounds that have a high impact in medicinal chemistry . They have been used as an antitumor scaffold, showing potential in the development of anticancer drugs .

Enzymatic Inhibitory Activity

These compounds have also shown enzymatic inhibitory activity . For instance, Ismailb and coworkers synthesized ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives for the purpose of inhibiting the CDK2 enzyme .

Material Science Applications

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science due to their significant photophysical properties .

Organic Synthesis

These compounds are used in organic synthesis, where various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

Dearomatization Studies

The dearomatization of 5,7-substituted pyrazolo[1,5-a]pyrimidines, including Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate, has been studied . This process is important for the development of active small molecules .

Conformational Analysis

The conformational energy calculations for all four stereoisomers of the reduction products of the pyrimidine ring of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate have been performed . This analysis is crucial for understanding the structural lability and potential of these compounds in the development of active small molecules .

Wirkmechanismus

While the specific mechanism of action for Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is not explicitly mentioned in the search results, pyrazolo[1,5-a]pyrimidines are known to have various biological and pharmacological properties such as hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, antischistosomal, and most importantly anti-tumor activity .

Eigenschaften

IUPAC Name |

ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-12-10-5-7(2)13-14(10)8(9)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHJHMNEJZRHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=CC(=N2)C)N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371349 | |

| Record name | ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |

CAS RN |

162286-54-6 | |

| Record name | ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

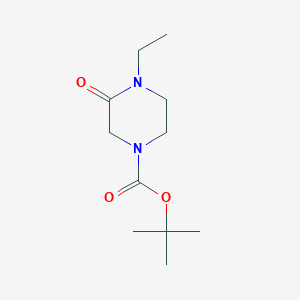

![Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI)](/img/structure/B61414.png)